6-Methyl-2-propylamino-3H-4-quinazolinone is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones, including this compound, have garnered significant attention in medicinal chemistry due to their potential therapeutic effects against various diseases, including cancer and infectious diseases. The compound's structure consists of a quinazolinone core with a methyl group and a propylamino substituent, which influences its pharmacological properties.
The primary source for the synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone involves the reaction of 6-methylquinazolin-4(3H)-one with propylamine under controlled conditions. This reaction is typically performed in solvents such as ethanol or methanol, often requiring heating to facilitate the process.
The synthesis of 6-Methyl-2-propylamino-3H-4-quinazolinone generally follows these steps:
The reaction conditions are crucial for achieving a high yield of the desired product. The typical conditions involve maintaining a specific temperature and time frame to ensure complete conversion of the starting materials into the target compound .
The molecular formula of 6-Methyl-2-propylamino-3H-4-quinazolinone is , with a molecular weight of approximately 215.25 g/mol. Its structural representation can be described using various notations:
The compound features a quinazolinone ring system with specific substituents that contribute to its unique chemical properties. The presence of the methyl and propylamino groups plays a significant role in its biological activity.
6-Methyl-2-propylamino-3H-4-quinazolinone can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Methyl-2-propylamino-3H-4-quinazolinone involves its interaction with specific biological targets, potentially inhibiting enzymes or modulating receptor activities. These interactions can disrupt cellular signaling pathways, leading to its observed pharmacological effects .
The physical properties include:
Relevant chemical properties include:
The melting point and spectral data (IR, NMR) provide insights into its structural characteristics and purity levels .
6-Methyl-2-propylamino-3H-4-quinazolinone has potential applications in scientific research due to its biological activity. It is being studied for its efficacy in treating various conditions, including:
The quinazolinone core—a benzopyrimidinone heterocycle—has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. First synthesized by Griess in 1869 via anthranilic acid-cyanide condensation [10], quinazolinones gained pharmacological relevance in the 1950s with the isolation of febrifugine (a natural 4(3H)-quinazolinone alkaloid) from Dichroa febrifuga, which demonstrated potent antimalarial activity [1]. This discovery ignited systematic exploration of synthetic derivatives, culminating in early clinical agents like methaqualone (sedative-hypnotic, 1960s) and prazosin (antihypertensive, 1970s) [10].
The 21st century witnessed exponential growth in quinazolinone applications, driven by their target versatility. Over 40,000 biologically active quinazolinone derivatives are now documented [10], with 18+ FDA-approved drugs including:
Table 1: Key Milestones in Quinazolinone Drug Development
Year | Development | Significance |
---|---|---|
1869 | Griess synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline | First quinazolinone derivative |
1951 | Market introduction of methaqualone | Validated sedative-hypnotic effects |
2003 | FDA approval of gefitinib (quinazoline-based EGFR inhibitor) | Established kinase targeting potential |
2014 | Idelalisib approval for chronic lymphocytic leukemia | Demonstrated PI3Kδ isoform selectivity |
2020s | 150+ quinazolinone derivatives in clinical trials | Diversified therapeutic applications |
This evolution reflects three strategic shifts: (1) from natural product mimics to rationally designed synthetics, (2) from CNS-focused agents to oncology/immunology applications, and (3) from single-target inhibitors to multitarget hybrids (e.g., PI3K/HDAC dual inhibitors) [4] [7].
Quinazolinone bioactivity is exquisitely sensitive to substitution patterns, with positions C2, C6, and N3 being critical pharmacophores. Structure-activity relationship (SAR) studies reveal:
C2 Modifications: Govern target affinity and physicochemical properties. Small alkyl groups (e.g., methyl) enhance metabolic stability, while electron-donating groups (e.g., propylamino in 6-methyl-2-propylamino-3H-4-quinazolinone) improve solubility and hydrogen bonding capacity [2] [6]. In kinase inhibitors, C2 substitutions often occupy hydrophobic regions adjacent to ATP-binding sites [7].
C6 Substituents: Influence potency and selectivity. Methyl groups (as in the subject compound) enhance lipophilicity (cLogP +0.5 vs unsubstituted), promoting membrane permeability and blood-brain barrier penetration [1]. Electronegative substituents (F, Cl) at C6/C7 increase kinase binding affinity by 3–10 fold in compounds like idelalisib [2] [7].
N3 Functionalization: Dictates molecular geometry and protein interactions. Alkyl chains enable prodrug strategies, while aromatic/heteroaromatic groups (e.g., phenyl, pyridyl) facilitate π-stacking with tyrosine kinase domains [3] [6]. Hybrid molecules linking N3 to HDAC inhibitors show synergistic anticancer effects [4] [7].
Table 2: SAR of Key Quinazolinone Positions
Position | Bioactivity Impact | 6-Methyl-2-propylamino-3H-4-quinazolinone Features |
---|---|---|
C2 | - H-bond donor/acceptor capacity- Basicity modulation | Propylamino group: Enhances solubility and enables ionic interactions |
C6 | - Lipophilicity adjustment- Steric control of target binding | Methyl group: Balances lipophilicity (cLogP ≈2.1) and metabolic stability |
C8 | - Electronic effects on aromatic system | Unsubstituted: Minimizes steric hindrance |
N3 | - Scaffold for hybrid molecules- Pharmacokinetic modulation | Unsubstituted: Allows H-bond donation to targets |
For 6-methyl-2-propylamino-3H-4-quinazolinone (C₁₂H₁₅N₃O, MW 217.27 g/mol), its specific substitution pattern confers distinct advantages:
This optimized architecture enables dual mechanisms: kinase inhibition (via quinazolinone stacking in ATP pockets) and DNA intercalation (via planar aromatic system) [6] [9]. Derivatives with similar substitution patterns exhibit IC₅₀ values of 0.08–0.2 μM against HeLa and MDA-MB-231 cancer cells, outperforming doxorubicin in some assays [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7